
(R)-1-Ethyl-3-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Ethyl-3-hydroxypyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of a hydroxyl group and an ethyl substituent on the pyrrolidinone ring contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and succinic anhydride.
Cyclization: The reaction between ethylamine and succinic anhydride leads to the formation of a pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Ethyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
®-1-Ethyl-3-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-Ethyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Ethyl-3-hydroxypyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
1-Methyl-3-hydroxypyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-Hydroxypyrrolidin-2-one: The parent compound without any alkyl substituents.
Uniqueness
®-1-Ethyl-3-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3R)-1-ethyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
UIHCQCMYAKTVQK-RXMQYKEDSA-N |
SMILES isomérique |
CCN1CC[C@H](C1=O)O |
SMILES canonique |
CCN1CCC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


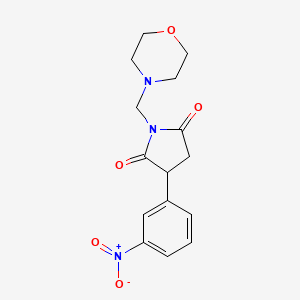
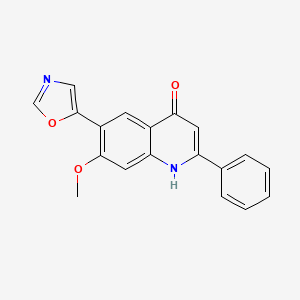
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


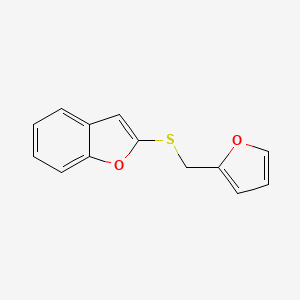
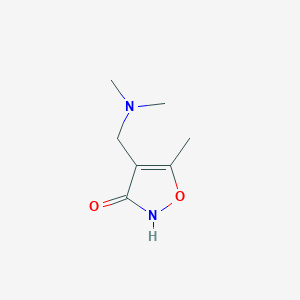
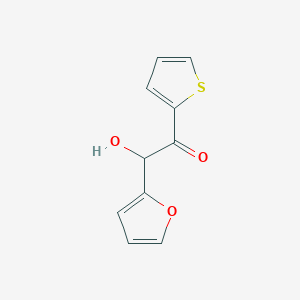


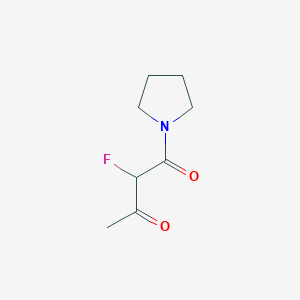
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

